molecular formula C9H11ClN2O B13675082 (2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride

(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride

Cat. No.: B13675082
M. Wt: 198.65 g/mol
InChI Key: LTLLEMKIKSBHJM-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10N2O·HCl It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride can be achieved through several methods. One common approach involves the cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields of the desired product .

Another method involves the oxidative cyclization of compounds condensed from 2-aminophenols and aldehydes or carboxylic acids. This approach is widely used due to its simplicity and effectiveness .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium-catalyzed reactions is particularly favored in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in certain neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group at the 6-position and the methyl group at the 2-position differentiates it from other benzoxazole derivatives, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(2-methyl-1,3-benzoxazol-6-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5,10H2,1H3;1H

InChI Key

LTLLEMKIKSBHJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)CN.Cl

Origin of Product

United States

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